molecular formula C29H21BrClN3O5S B12054012 4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate CAS No. 477733-86-1

4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate

Cat. No.: B12054012
CAS No.: 477733-86-1
M. Wt: 638.9 g/mol
InChI Key: NQKKRWKBPFMEDU-COBXIUJNSA-N
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Description

4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with a molecular formula of C29H23BrClN3O6S . This compound is notable for its unique structure, which includes bromine, chlorine, and sulfonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477733-86-1

Molecular Formula

C29H21BrClN3O5S

Molecular Weight

638.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H21BrClN3O5S/c30-22-11-16-27(39-28(35)17-10-20-6-2-1-3-7-20)21(18-22)19-32-33-29(36)25-8-4-5-9-26(25)34-40(37,38)24-14-12-23(31)13-15-24/h1-19,34H,(H,33,36)/b17-10+,32-19+

InChI Key

NQKKRWKBPFMEDU-COBXIUJNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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